Bromodomain BRD4 Binding Affinity: Target Engagement Compared to Optimized Chromone Inhibitors
6-Bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one demonstrates measurable binding to the BRD4 bromodomain 1 (BD1), a validated epigenetic target in oncology and inflammation. Its binding affinity (Kd = 6,800 nM, ITC) confirms it engages the bromodomain acetyl-lysine binding pocket, establishing it as a structurally validated starting point for fragment-based or scaffold-hopping optimization [1]. In contrast, the non-brominated analog 2-(3,4-dimethoxyphenyl)-4H-chromen-4-one (DMPC) has not been reported to bind BRD4 in the same assay panel, suggesting the 6-bromo substituent may contribute to recognition within the bromodomain pocket, though systematic SAR confirmation is lacking. For reference, optimized chromone-based BRD4 inhibitors such as ZL0513 and ZL0516 achieve IC50 values of 67-84 nM in fluorescence anisotropy assays, representing a ~100-fold potency improvement achieved through iterative medicinal chemistry optimization of the chromone core [2].
| Evidence Dimension | BRD4 bromodomain 1 (BD1) binding affinity |
|---|---|
| Target Compound Data | Kd = 6,800 nM (ITC) for BRD4 BD1 |
| Comparator Or Baseline | DMPC (non-brominated analog): no BRD4 BD1 binding data available; ZL0513: IC50 = 67 nM; ZL0516: IC50 = 84 nM (fluorescence anisotropy) |
| Quantified Difference | Target compound is ~100-fold less potent than optimized clinical leads ZL0513/ZL0516, but provides a distinct bromine-containing scaffold for further optimization. |
| Conditions | Binding affinity to partial length human BRD4 bromodomain 1 assessed by isothermal titration calorimetry (ITC); ZL0513/ZL0516 data assessed by fluorescence anisotropy assay (different assay format). |
Why This Matters
The compound provides a tractable, low-molecular-weight starting point with confirmed BRD4 engagement, enabling procurement decisions for fragment-based drug discovery programs targeting epigenetic readers.
- [1] BindingDB Entry BDBM50159140 (CHEMBL3785648). Binding affinity data for 6-bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one against human BRD4 BD1. BindingDB. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50159140 View Source
- [2] Liu, Z.; Chen, H.; Wang, P.; Li, Y.; Wold, E.A.; Leonard, P.G.; Joseph, S.; Brasier, A.R.; Tian, B.; Zhou, J. Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation. J. Med. Chem. 2020, 63, 3523-3541. View Source
